molecular formula C18H26N4O B5157411 3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol

3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol

Cat. No.: B5157411
M. Wt: 314.4 g/mol
InChI Key: GDSJIPCJHPDWIT-UHFFFAOYSA-N
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Description

3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol is a complex organic compound that features a phenol group, a piperidine ring, and a triazole moiety

Properties

IUPAC Name

3-[[4-[(4-propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-2-4-17-14-22(20-19-17)13-15-7-9-21(10-8-15)12-16-5-3-6-18(23)11-16/h3,5-6,11,14-15,23H,2,4,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSJIPCJHPDWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN(N=N1)CC2CCN(CC2)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol typically involves multiple steps:

    Formation of the Triazole Moiety: This can be achieved through a between an alkyne and an azide.

    Attachment to Piperidine: The triazole derivative is then reacted with a piperidine derivative under basic conditions.

    Final Coupling: The resulting intermediate is coupled with a phenol derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol can undergo various types of chemical reactions:

    Oxidation: The phenol group can be oxidized to a quinone under oxidative conditions.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects in diseases like cancer or neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Propyltriazol-1-yl)methyl]phenol
  • 3-[(4-Propyltriazol-1-yl)methyl]piperidine
  • 3-[(4-Methyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol

Uniqueness

3-[[4-[(4-Propyltriazol-1-yl)methyl]piperidin-1-yl]methyl]phenol is unique due to the combination of its triazole, piperidine, and phenol moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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